(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one
Overview
Description
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, a dimethylaminophenyl group, and a phenylprop-2-en-1-one moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base, which is then subjected to a Claisen-Schmidt condensation with acetophenone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Scientific Research Applications
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Natural sweeteners with a similar glycoside structure, used in food and beverage industries.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one stands out due to its unique combination of a benzothiazole ring and a dimethylaminophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-26(2)19-14-12-17(13-15-19)16-20(23(27)18-8-4-3-5-9-18)24-25-21-10-6-7-11-22(21)28-24/h3-16H,1-2H3/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKOIDXRFGFKY-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3S2)\C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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